4-Hydroxyisophthalic Acid Exhibits Nanomolar Potency as a Multi-Target Free Radical Scavenger
4-Hydroxyisophthalic acid (4-HIPA) demonstrates potent, multi-target free radical scavenging activity with IC50 values in the low nanomolar range, a level of potency comparable to established reference antioxidants like quercetin and butylated hydroxyanisole (BHA) [1]. This differentiates it from many common antioxidants that operate at micromolar concentrations. In a specific comparative study, 4-HIA showed superior scavenging capability in DPPH and superoxide assays compared to butylated hydroxytoluene (BHT) [2].
| Evidence Dimension | Free radical scavenging potency (IC50) |
|---|---|
| Target Compound Data | IC50: 2–187 nM against superoxide (O2-), hydroxyl (OH), nitric oxide (NO), and lipid peroxide (LOO) radicals |
| Comparator Or Baseline | Quercetin and butylated hydroxyanisole (BHA): reported as 'potent' antioxidants, but specific nM IC50 values for this assay context not provided in the primary source; class-level potency comparison implied. |
| Quantified Difference | 4-HIPA exhibits nanomolar potency, placing it in the same high-activity tier as benchmark antioxidants [1]. 4-HIA showed better scavenging capability in DPPH and superoxide assays as compared to BHT [2]. |
| Conditions | In vitro biochemical assays for superoxide, hydroxyl, nitric oxide, and lipid peroxide scavenging [1]; DPPH and superoxide radical scavenging assays [2]. |
Why This Matters
This nanomolar potency profile makes 4-HIPA a prime candidate for research into oxidative stress-related pathologies and for inclusion in formulations where high-efficiency radical scavenging is required.
- [1] Zarei, M. et al. A novel cytoprotective antioxidant: 4-Hydroxyisophthalic acid. Food Chemistry, 2012, 132(4), 1959-1965. View Source
- [2] Kumar, S. N. et al. Fabrication and in vitro Evaluation of 4-HIA Encapsulated PLGA Nanoparticles on PC12 Cells. 2020. View Source
